molecular formula C6H6O2S B066322 4-Methylthiophene-2-carboxylic acid CAS No. 168902-34-9

4-Methylthiophene-2-carboxylic acid

Cat. No. B066322
Key on ui cas rn: 168902-34-9
M. Wt: 142.18 g/mol
InChI Key: YCIVJGQMXZZPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04159986

Procedure details

220 cc of thionyl chloride were progressively added to 50 gm of 4-methyl-thiophene-2-carboxylic acid [prepared by process in Beil, Vol. 18, p. 294] and the mixture was heated to reflux for 1 hour. Excess thionyl chloride was evaporated off under reduced pressure and the residue was distilled under reduced pressure to obtain 51 gm of 4-methyl-thiophene-2-carboxylic acid chloride boiling at 112°-114° C. at 18 mm Hg. which was used as is for the next step. The light yellow liquid was soluble in ether.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:7]([OH:9])=O)[S:5][CH:6]=1.S(Cl)([Cl:12])=O>>[CH3:1][C:2]1[CH:3]=[C:4]([C:7]([Cl:12])=[O:9])[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC=1C=C(SC1)C(=O)O
Name
Quantity
220 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was evaporated off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(SC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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